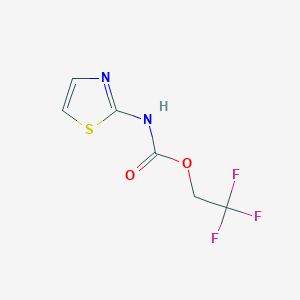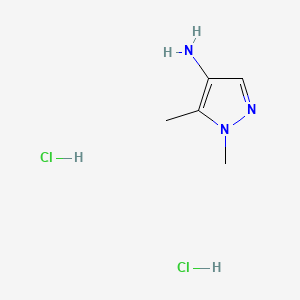
2,2,2-trifluoroethyl N-(1,3-thiazol-2-yl)carbamate
Übersicht
Beschreibung
2,2,2-trifluoroethyl N-(1,3-thiazol-2-yl)carbamate is a chemical compound with the CAS Number: 1197741-10-8 . It has a molecular weight of 226.18 . The IUPAC name for this compound is 2,2,2-trifluoroethyl 1,3-thiazol-2-ylcarbamate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H5F3N2O2S/c7-6(8,9)3-13-5(12)11-4-10-1-2-14-4/h1-2H,3H2,(H,10,11,12) .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
A series of carbamates derived from heterocyclic amines, including thiazole, have been synthesized and characterized through spectroscopic and crystallographic studies. These compounds demonstrate different types of hydrogen bonds and conformations, suggesting their potential utility in designing novel materials and chemical entities (Iriepa et al., 2004).
Catalytic Applications
Lewis acid-base pairs, including those involving carbamates and N-heterocyclic carbenes (NHCs), have been studied for their ability to activate dihydrogen (H2) and organic transformations. This research indicates the potential of these compounds in catalysis, particularly in reactions requiring a high degree of frustration to enable unquenched acid-base reactivity (Kronig et al., 2011).
Antitumor and Antifilarial Agents
Compounds structurally related to the specified carbamate, particularly those incorporating thiazole and selenazole moieties, have shown significant activity against leukemia cells and filarial worms. This highlights the potential of such compounds in the development of new antitumor and antifilarial drugs (Kumar et al., 1993).
Electroluminescent Materials
Carbazole derivatives, a functional group related to the specified compound, have been synthesized and applied in the development of light-emitting diodes (LEDs). These materials exhibit high thermal stability, luminescence, and are potential candidates for electroluminescent devices, indicating the relevance of carbamate and related structures in material science applications (Thomas et al., 2001).
Eigenschaften
IUPAC Name |
2,2,2-trifluoroethyl N-(1,3-thiazol-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2O2S/c7-6(8,9)3-13-5(12)11-4-10-1-2-14-4/h1-2H,3H2,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCKXDWMZFBAHQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)NC(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trifluoroethyl N-(1,3-thiazol-2-yl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















